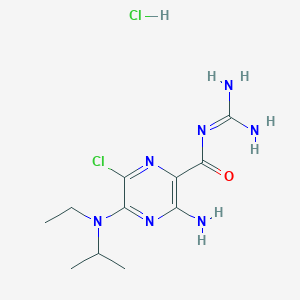

EIPA hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EIPA hydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N7O and its molecular weight is 336.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Cardiac Electrophysiology

EIPA has been studied for its electrophysiologic effects on cardiac cells. Gold and Strichartz (1991) found that EIPA is an "open-channel" blocker of the cardiac sodium current at concentrations comparable to many type I antiarrhythmic agents. This discovery has implications for understanding the regulation of cardiac rhythms and potential treatment strategies for arrhythmias (Gold & Strichartz, 1991).

2. Vascular Medicine

EIPA has been shown to have anti-inflammatory properties in vascular medicine. Chen et al. (2004) demonstrated that EIPA limits vascular smooth muscle cell growth and migration, and also reduces the inflammatory component of atherogenesis and stent neointima formation (Chen, Ma, Whitman, & O’Brien, 2004).

3. Renal Physiology

EIPA's effects on renal physiology have been explored through its impact on Ca-activated K+ channels in renal microvillus membrane vesicles. Zweifach et al. (1992) found that EIPA inhibits channel currents, suggesting a role in renal ion transport and potential therapeutic applications in kidney diseases (Zweifach, Desir, Aronson, & Giebisch, 1992).

4. Cellular Proliferation

Rosskopf, Schröder, and Siffert (1995) investigated the effect of EIPA on the proliferation of immortalized lymphoblasts, indicating that EIPA's inhibition of Na+/H+ exchange could influence cell growth, which is relevant in contexts like cancer research (Rosskopf, Schröder, & Siffert, 1995).

5. Cytochrome P450 Inhibition

Sparfel et al. (2004) explored the effect of EIPA on cytochrome P450 enzymes, particularly in the context of carcinogen metabolism. Their findings suggest a potential role for EIPA in reducing the toxicity of chemical carcinogens (Sparfel, Huc, Le Vée, Desille, Lagadic-Gossmann, & Fardel, 2004).

6. Oncology and Hyperthermia

Song et al. (1993) investigated the potential of EIPA in oncology, particularly in sensitizing tumor cells to hyperthermia. They found that EIPA can lower intracellular pH and increase the thermal sensitivity of tumor cells, which could be leveraged for therapeutic purposes in cancer treatment (Song, Lyons, Griffin, & Makepeace, 1993).

7. Antiviral Properties

EIPA has also been studied for its antiviral properties. Gazina et al. (2011) demonstrated that EIPA acts as a competitive inhibitor of coxsackievirus B3 RNA polymerase, suggesting a potential role in antiviral therapy (Gazina et al., 2011).

8. Glucose Metabolism in Yeast

Haworth, Cragoe, and Fliegel (1993) examined the impact of EIPA on glucose metabolism in yeast, providing insights into the broader metabolic effects of EIPA and potential applications in microbiology (Haworth, Cragoe, & Fliegel, 1993).

Propiedades

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHBOQNLQNKPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2775729.png)

![4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2775730.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)

![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)

![2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2775737.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROPHENYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2775748.png)